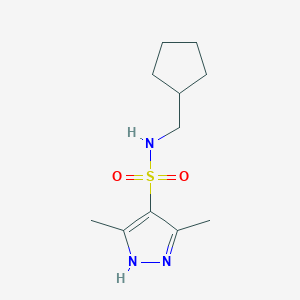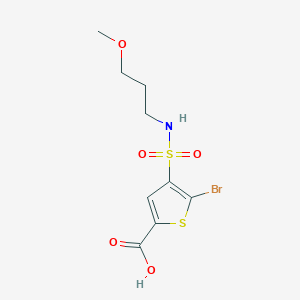
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as CSPS, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide-based compound that has been shown to have potential therapeutic applications in various fields.
Mecanismo De Acción
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance and fluid secretion. By inhibiting this enzyme, this compound has been shown to have anti-inflammatory and anticancer effects. Additionally, this compound has been shown to modulate the activity of various ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which may contribute to its anti-inflammatory and anticancer effects. Additionally, this compound has been shown to modulate the activity of various ion channels in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to have antioxidant properties and has been investigated for its potential use in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide research. One potential direction is to investigate its potential use in the treatment of other inflammatory disorders such as asthma and inflammatory bowel disease. Additionally, this compound may have potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease. Further research is also needed to investigate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with cyclopentylmethylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with sulfonamide reagent to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of rheumatoid arthritis. This compound has also been shown to have anticancer activity and has been studied for its potential use in cancer therapy. Additionally, this compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-8-11(9(2)14-13-8)17(15,16)12-7-10-5-3-4-6-10/h10,12H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHTRKVKQNRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)
![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)

![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B7541315.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)

